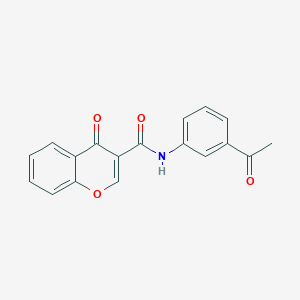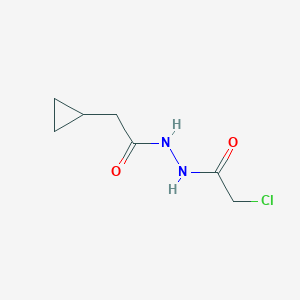
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a cyclopropylacetyl group attached to a hydrazide moiety
作用機序
Mode of Action
Compounds with a similar structure, such as those containing an n-terminal 2-chloroacetyl group, have been studied for their ability to undergo thioether macrocyclization . This process involves a nucleophilic attack on the carbon atom by a lone pair on a nitrogen atom, leading to the formation of a cyclic structure .
Biochemical Pathways
Compounds with similar structures have been shown to affect the process of thioether macrocyclization . This process can lead to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Pharmacokinetics
For example, its cyclopropyl group could potentially influence its lipophilicity, which could in turn affect its absorption and distribution .
Result of Action
Based on the known actions of similar compounds, it may be involved in the formation of cyclic structures, which could potentially have various biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-cyclopropylacetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the preparation of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide can be achieved through a continuous flow process. This method involves the continuous addition of 2-chloroacetyl chloride and 2-cyclopropylacetohydrazide into a reactor, along with a base to neutralize the acid by-products. The reaction mixture is then continuously stirred and maintained at a controlled temperature to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new amide or thioether derivatives.
Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds, such as pyrazoles and triazoles.
Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Cyclization: Cyclization reactions can be facilitated by heating the compound with appropriate reagents, such as hydrazines or amines, under reflux conditions.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Amide Derivatives: Formed through nucleophilic substitution reactions with amines.
Thioether Derivatives: Formed through nucleophilic substitution reactions with thiols.
Heterocyclic Compounds: Formed through cyclization reactions involving the hydrazide moiety.
科学的研究の応用
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving hydrazide derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research and development.
類似化合物との比較
Similar Compounds
N’-(2-chloroacetyl)-2-cyanoacetohydrazide: Similar in structure but contains a cyano group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-phenylacetohydrazide: Contains a phenyl group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-methylacetohydrazide: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This uniqueness can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-7(12)10-9-6(11)3-5-1-2-5/h5H,1-4H2,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIAGXXENISAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
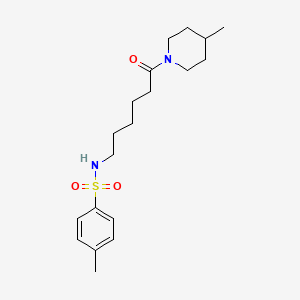
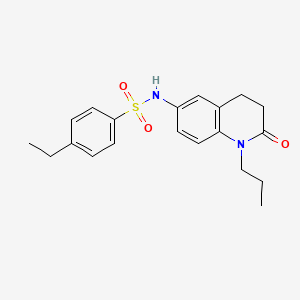
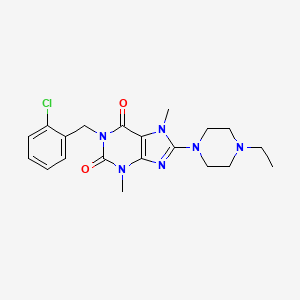

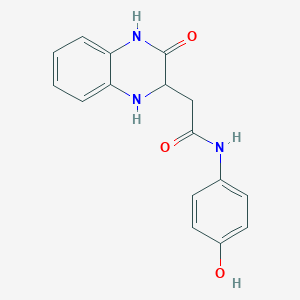
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
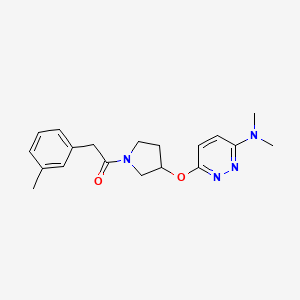
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
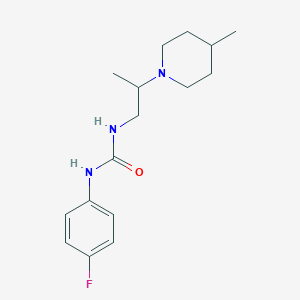
![N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2906055.png)
